Acetylepipodophyllotoxin
Overview
Description
Acetylepipodophyllotoxin is a naturally occurring lignan derived from the roots of Dysosma versipellis (Hance) M.Cheng ex Ying . It is a derivative of podophyllotoxin, which is known for its broad-spectrum pharmacological activities . The molecular formula of this compound is C24H24O9, and it has a molecular weight of 456.5 g/mol
Mechanism of Action
Target of Action
Acetylepipodophyllotoxin, a derivative of podophyllotoxin, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription .
Mode of Action
This compound interacts with its targets to induce significant anticancer effects. It inhibits tubulin, leading to the destabilization of microtubules, and it also inhibits DNA topoisomerase II, causing DNA breakage . These interactions result in cell cycle arrest, particularly at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin and DNA topoisomerase II disrupts the normal cell cycle, leading to cell cycle arrest and DNA damage . This disruption can trigger apoptotic pathways, including the caspase-3, -8, and -9 pathways, and activate pro-apoptotic ER stress pathways .
Pharmacokinetics
Podophyllotoxin and its derivatives, including this compound, are known to have low bioavailability . This low bioavailability is one of the major limitations of these compounds, along with systemic toxicity and drug resistance .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, DNA damage, and the induction of apoptosis . These effects contribute to its potent anticancer activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the abundance and distribution of the Podophyllum plant species, from which podophyllotoxin is derived, are regulated by various environmental factors such as nutrients, light, and temperature These factors can affect the concentration of podophyllotoxin in the plants, and thus the availability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylepipodophyllotoxin can be synthesized through the acetylation of podophyllotoxin. The process involves the reaction of podophyllotoxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound involves the extraction of podophyllotoxin from the roots of Dysosma versipellis, followed by its chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted podophyllotoxin is then subjected to acetylation to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Acetylepipodophyllotoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Podophyllotoxin: The parent compound from which acetylepipodophyllotoxin is derived.
Deoxypodophyllotoxin: A derivative with similar biological activities.
Epipodophyllotoxin: Another derivative with structural similarities.
Uniqueness: this compound is unique due to its acetyl group, which enhances its pharmacological properties compared to its parent compound, podophyllotoxin . This modification improves its bioavailability and reduces systemic toxicity, making it a more effective therapeutic agent .
Properties
IUPAC Name |
[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASVNKPCTLROPQ-QWIYEXKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019938 | |
Record name | Acetylepipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-35-4 | |
Record name | Acetylepipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.